![molecular formula C11H11ClO3 B3164301 (3,4-二氢-2H-苯并[b][1,4]二噁戊环-7-基)-乙酰氯 CAS No. 890647-82-2](/img/structure/B3164301.png)

(3,4-二氢-2H-苯并[b][1,4]二噁戊环-7-基)-乙酰氯

描述

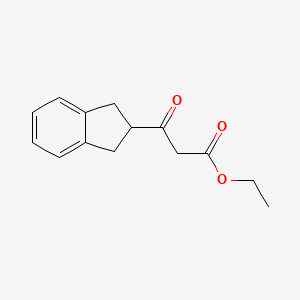

“(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been used in the synthesis of heterocyclic Schiff base ligands .

Synthesis Analysis

The compound has been synthesized by condensing 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular structure of “(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride” is represented by the linear formula C10H13NO2 . The InChI code for the compound is 1S/C10H13NO2/c11-7-8-2-3-9-10 (6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 .Chemical Reactions Analysis

The compound has been used in the synthesis of heterocyclic Schiff base ligands . These ligands were then used to derive sixteen Co (II), Ni (II), Cu (II), and Zn (II) metal complexes .Physical and Chemical Properties Analysis

The compound is soluble in water and highly soluble in ethanol and acetone . Its molecular weight is 179.22 .科学研究应用

抗菌和抗癌特性

- 苯扎氯铵 (BAC) 是一种以其对细菌、真菌和病毒的广谱抗菌特性而著称的化学物质。BAC 在商业产品中的广泛使用可能会影响微生物的耐药模式,这表明了解微生物群落中的化学相互作用非常重要 (Pereira 和 Tagkopoulos,2019)。

合成化学和药物设计

- 杂环合成的合成方法:对苯并咪唑、喹喔啉和苯并(1,5)二氮杂卓类化合物从邻苯二胺合成中的研究展示了某些核心结构的广泛合成效用,这可能与 "(3,4-二氢-2H-苯并[b][1,4]二噁戊环-7-基)-乙酰氯" 的合成途径或化学行为有关 (Ibrahim,2011)。

环境和健康影响

- 环境污染物的降解:关于高级氧化过程 (AOP) 用于降解对乙酰氨基酚等污染物的研究突出了化合物对环境和健康的影响。这项研究可以提供一个框架,用于了解类似化合物的降解和潜在环境风险 (Qutob 等人,2022)。

生物医学应用

- 抗精神病活性:对 JL13 等化合物潜在非典型抗精神病活性的研究强调了化学研究在开发新的治疗剂中的重要性。这反映了对用于生物医学应用的化合物的更广泛的研究 (Bruhwyler 等人,1997)。

安全和危害

作用机制

Mode of Action

It is known that the compound is derived from the condensation of 3,4-dihydro-2h-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . This suggests that the compound might interact with its targets through the formation of Schiff base ligands .

Biochemical Pathways

It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might affect pathways related to oxidative stress, microbial growth, and inflammation .

Result of Action

It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might have potential therapeutic applications in conditions related to oxidative stress, microbial infections, and inflammation .

Action Environment

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as oxygen exposure and temperature .

属性

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGHJCAAKGYCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CC(=O)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)